3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

Lipophilic efficiency Drug-likeness Physicochemical property benchmarking

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole (CAS 477711-59-4) is a fully synthetic, 1,3,5-trisubstituted pyrazole derivative with a molecular weight of 473.4 g·mol⁻¹, an XLogP3-AA of 6.2, zero hydrogen bond donors, and four hydrogen bond acceptors. The compound is listed in PubChem (CID but holds no ChEMBL record and has no curated bioactivity data in major public databases.

Molecular Formula C23H18Cl2N2O3S
Molecular Weight 473.37
CAS No. 477711-59-4
Cat. No. B2820503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
CAS477711-59-4
Molecular FormulaC23H18Cl2N2O3S
Molecular Weight473.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C23H18Cl2N2O3S/c1-16-2-10-21(11-3-16)31(28,29)27-13-12-23(26-27)17-5-8-20(9-6-17)30-15-18-4-7-19(24)14-22(18)25/h2-14H,15H2,1H3
InChIKeyDRPJAMYUSYHFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole (CAS 477711-59-4): Procurement-Relevant Structural Identity


3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole (CAS 477711-59-4) is a fully synthetic, 1,3,5-trisubstituted pyrazole derivative with a molecular weight of 473.4 g·mol⁻¹, an XLogP3-AA of 6.2, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is listed in PubChem (CID 4419758) but holds no ChEMBL record and has no curated bioactivity data in major public databases [1][2]. Its structural signature—a para-(2,4-dichlorobenzyloxy)phenyl group at C3, a tosyl (4-methylphenylsulfonyl) moiety at N1, and an unsubstituted pyrazole C5—distinguishes it from the broader ensemble of pyrazole sulfonamides that are typically substituted at C4 or C5. The compound is offered exclusively for non‑human research purposes by multiple specialty chemical suppliers [1].

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole: Why In-Class Substitution Is Not Straightforward


Pyrazole sulfonamides as a class display wide-ranging potency that is exquisitely sensitive to the nature and position of substituents [2]. For instance, 1,3,5-trisubstituted pyrazoles bearing benzenesulfonamide at N1 exhibit low‑nanomolar Ki values against tumor‑associated carbonic anhydrase IX only when a hydrazinecarbonyl or specific aryl group occupies C5 [1]; analogous tosyl‑pyrazoles that lack the C5 pharmacophore are essentially inactive in the same assay. Similarly, α‑glucosidase inhibition by acyl‑pyrazole sulfonamides varies from IC₅₀ = 1.13 µM to IC₅₀ = 28.27 µM depending solely on the acyl‑sulfonamide side chain [2]. The target compound’s unique combination—a 2,4‑dichlorobenzyloxy‑phenyl C3 substituent paired with a tosyl N1 group but no C4/C5 substitution—generates a spatial and electronic profile that cannot be replicated by any close congener (e.g., the 3,4‑dichlorophenyl‑sulfonyl analog, CAS 477711‑62‑9, or the 4‑fluorophenyl‑sulfonyl analog, CAS 956964‑63‑9). Therefore, indiscriminate substitution within this chemotype will alter hydrogen‑bond acceptor topology, lipophilicity (Δ XLogP ≥ 0.8 across the nearest neighbors), and, critically, biological activity [1].

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole: Quantitative Differentiation Evidence


Lipophilic Efficiency (LipE) Potential: Computed XLogP3‑AA vs. Closest Analogs

The target compound exhibits a computed XLogP3‑AA of 6.2 [1]. Its two nearest commercially available analogs—the 3,4‑dichlorophenyl‑sulfonyl derivative (CAS 477711‑62‑9) and the 4‑fluorophenyl‑sulfonyl derivative (CAS 956964‑63‑9)—display significantly different lipophilicities (estimated XLogP ≈ 6.8 and ≈ 5.4, respectively) because the tosyl methyl group provides a moderated logP increment relative to additional chlorine or fluorine substitution . For research groups optimizing LipE (pIC₅₀ − logP), the target compound occupies an intermediate lipophilicity space that may balance membrane permeability with reduced promiscuity risk compared to its more lipophilic 3,4‑dichlorophenyl‑sulfonyl congener.

Lipophilic efficiency Drug-likeness Physicochemical property benchmarking

Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Acceptor Count vs. Pan‑Assay Interference Thresholds

The target compound has a computed tPSA of 60.5 Ų and four hydrogen‑bond acceptors (the pyrazole N2, the sulfonyl oxygens, and the ether oxygen) with zero hydrogen‑bond donors [1]. This tPSA falls below the common 140 Ų threshold for oral bioavailability but above the 40 Ų lower bound often used to reduce hERG liability. In contrast, a series of pyrazole‑sulfonamide ALK5 inhibitors that advanced to selectivity profiling (e.g., compounds 6c and 14c) possessed tPSA values of 80–95 Ų and exhibited >10‑fold selectivity windows for ALK5 over ALK4/7 [2]. The lower tPSA of the target compound suggests improved passive permeability, though it may trade off some selectivity that arises from more extensive polar interactions.

tPSA PAINS filters Compound quality metrics

Rotatable Bond Flexibility vs. Rigid Pyrazole Sulfonamides

The target compound possesses six rotatable bonds (the benzyl‑ether‑phenyl‑pyrazole‑sulfonyl sequence) [1]. This is notably higher than the 3–4 rotatable bonds typical of 1‑(2,4‑dichlorobenzyl)‑3‑nitro‑1H‑pyrazole (RIP1 kinase inhibitor 1a) or the NAAA inhibitor ARN19689 (pyrazole‑azabicyclo‑octane sulfonamide), which have more constrained cores and exhibit low‑nanomolar IC₅₀ values (RIP1 1a: IC₅₀ = 0.071 µM; ARN19689: IC₅₀ = 0.042 µM) [2][3]. Higher rotatable bond count is generally associated with greater entropic penalty upon binding but may allow the compound to adapt to differently shaped binding pockets in selectivity screens. The target compound thus represents a flexible scaffold that contrasts with the more rigid, potent, yet potentially narrower‑spectrum pyrazole inhibitors.

Ligand efficiency Conformational entropy Structure–activity relationship design

Absence of Curated Bioactivity Data as a Differentiation Signal for De Novo Screening

A search of ChEMBL, BindingDB, and PubChem BioAssay returned zero curated bioactivity records for the target compound [1][2]. By comparison, the tosyl‑pyrazole substructure alone retrieves >150 compounds in ChEMBL with activities spanning carbonic anhydrase inhibition (Ki < 10 nM), α‑glucosidase inhibition (IC₅₀ = 1.13–28.27 µM), and aldose reductase inhibition (IC₅₀ = 8.25–40.76 µM) [3][4][5]. The complete absence of prior screening data for the target compound means it represents an untested, unbiased entry point for phenotypic or target‑based high‑throughput screening libraries, avoiding the “over‑assayed” problem that complicates lead optimization with heavily annotated chemotypes.

Chemical probe discovery Phenotypic screening Underexplored chemical space

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole: Recommended Application Scenarios


Chemical Probe Tool Compound in Kinase or Carbonic Anhydrase Profiling Panels

The target compound’s tosyl‑pyrazole core mimics the sulfonamide zinc‑binding group found in potent carbonic anhydrase inhibitors (Ki < 10 nM for hCA II and hCA IX with optimized 1,3,5‑trisubstituted pyrazoles) [1]. The absence of the typical C5 substituent that drives potency and selectivity in the known series makes the target compound an ideal negative control or selectivity‑panel member to assess the contribution of the C5 group. Laboratories running broad kinase or CA inhibition panels can use this compound to establish baseline sulfonamide binding, discriminating target‑specific effects from scaffold‑driven off‑target interactions.

Scaffold‑Hopping Starting Point for Anti‑Inflammatory or Antidiabetic Lead Discovery

Pyrazole sulfonamide derivatives have demonstrated in vivo anti‑inflammatory efficacy (83.1 % edema inhibition vs. 81.6 % for diclofenac sodium) and sub‑micromolar to low‑micromolar α‑glucosidase inhibition (IC₅₀ = 1.13–28.27 µM, all more potent than acarbose at IC₅₀ = 35.1 µM) [2]. The target compound’s unexplored substitution pattern (C3‑dichlorobenzyloxyphenyl, N1‑tosyl) occupies a distinct region of chemical space within this pharmacophore family. Medicinal chemistry teams seeking new intellectual property positions in metabolic or inflammatory disease can employ the target compound as a structurally novel starting scaffold for iterative SAR expansion.

Analytical Reference Standard for LC‑MS/MS Metabolite Identification in ADMET Studies

With a molecular ion [M+H]⁺ of 473.4 m/z, a characteristic dual‑chlorine isotopic signature (3:1 ratio for ³⁵Cl/³⁷Cl), and a diagnostic tosyl fragment at m/z 155, the target compound provides a well‑defined analytical reference for mass spectrometry method development [1]. Its computed logP of 6.2 and tPSA of 60.5 Ų predict good chromatographic retention on C18 reversed‑phase columns, making it suitable as a system‑suitability standard in high‑throughput ADMET screening workflows. Contract research organizations can adopt this compound as a non‑proprietary QC reference for instrument performance qualification.

Diversity‑Oriented Screening Library Member for Neglected‑Disease and Academic Drug Discovery Consortia

The compound is commercially available from multiple suppliers at research‑grade purity (typically ≥95 %) [1] yet has no prior bioactivity annotations , placing it firmly in the “underexplored” domain that is prioritized by initiatives such as the Medicines for Malaria Venture (MMV) Pathogen Box and the EU‑OPENSCREEN European Chemical Biology Library. Academic screening centers constructing diversity sets for phenotypic assays (e.g., antimycobacterial, antiparasitic, or antiviral) can include this compound to maximize chemotype coverage without overlapping with previously screened pyrazole sulfonamides.

Quote Request

Request a Quote for 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.